molecular formula C14H11BrFNO2 B2527662 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol CAS No. 1232823-57-2

4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2527662
CAS No.: 1232823-57-2
M. Wt: 324.149
InChI Key: MCIDZPFBPCTTND-CAOOACKPSA-N
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Description

4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C({14})H({11})BrFNO(_{2}). This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an imine group linking two aromatic systems. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol typically involves the following steps:

  • Formation of the Imine Linkage: : The initial step involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoro-4-methoxyaniline. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

  • Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes but with optimizations for larger batch sizes. This might include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenolic group in 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO({4})) and hydrogen peroxide (H({2})O(_{2})).

  • Reduction: : The imine group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH({4})) or lithium aluminum hydride (LiAlH({4})).

  • Substitution: : The bromine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) can replace the bromine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO({2})O(_{2}) in the presence of a catalyst.

    Reduction: NaBH({4}) in ether.

    Substitution: NaOCH(_{3}) in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products

    Oxidation: Quinones.

    Reduction: Corresponding amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

  • Medicine: : Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is explored for its ability to inhibit certain enzymes or receptors involved in disease pathways.

  • Industry: : In the industrial sector, it can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism by which 4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol exerts its effects depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. In anticancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-2-{(E)-[(3-fluoro-4-hydroxyphenyl)imino]methyl}phenol: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol is unique due to the specific combination of substituents on the phenyl rings, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxy group, provides distinct electronic and steric properties that differentiate it from other similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-bromo-2-[(3-fluoro-4-methoxyphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIDZPFBPCTTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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